Benzenemethanamine, N-butyl-3,4-dichloro-
Description
Contextualization within Substituted Benzylamine (B48309) Chemistry
Substituted benzylamines are a cornerstone in organic and medicinal chemistry due to their wide range of biological activities. organic-chemistry.org The benzylamine scaffold is a common feature in many pharmaceuticals and bioactive molecules. organic-chemistry.org Modifications to the benzene (B151609) ring and the amine group, such as the introduction of halogen atoms and alkyl chains, allow for the fine-tuning of a compound's physicochemical properties, including its lipophilicity, electronic character, and steric profile.
The synthesis of N-butyl-3,4-dichlorobenzenemethanamine is typically achieved through the reductive amination of 3,4-dichlorobenzaldehyde (B146584) with n-butylamine. This common and versatile reaction involves the initial formation of an imine, which is then reduced to the corresponding amine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being frequently utilized. masterorganicchemistry.com
Significance as a Research Target and Chemical Intermediate
The primary significance of N-butyl-3,4-dichlorobenzenemethanamine lies in its role as a precursor and intermediate in the synthesis of novel compounds. nih.gov Chemical suppliers list it as a building block for further chemical elaboration. Its bifunctional nature, possessing both a nucleophilic secondary amine and a modifiable aromatic ring, makes it a valuable tool for synthetic chemists.
A notable area of research where derivatives of this compound have shown significant promise is in the development of algicidal agents. A study investigating dichlorobenzylamine derivatives revealed that compounds with this structural motif exhibited high activity against harmful red tide-causing organisms. This highlights the potential for N-butyl-3,4-dichlorobenzenemethanamine to serve as a scaffold for the development of new and effective algicides.
Overview of Current Research Gaps and Future Directions
While the utility of N-butyl-3,4-dichlorobenzenemethanamine as a synthetic intermediate is recognized, there is a noticeable gap in the literature regarding its own specific biological activities and detailed mechanistic studies of its reactions. Much of the current research focuses on the broader class of substituted benzylamines.
Future research could, therefore, be directed towards a number of promising avenues:
Exploration of Biological Activity: A thorough investigation into the pharmacological and toxicological profile of N-butyl-3,4-dichlorobenzenemethanamine itself could uncover novel applications.
Development of Novel Derivatives: The synthesis and screening of new derivatives, building upon the algicidal activity already observed, could lead to the discovery of more potent and selective agents.
Catalysis and Reaction Optimization: Further optimization of the synthesis of N-butyl-3,4-dichlorobenzenemethanamine, including the exploration of more sustainable and efficient catalytic methods for reductive amination, would be beneficial.
Materials Science Applications: The incorporation of this compound into polymers or other materials could impart unique properties, opening up avenues in materials science research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJVLADBODSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946289 | |
| Record name | N-[(3,4-Dichlorophenyl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60509-37-7, 23530-78-1 | |
| Record name | N-Butyl-3,4-dichlorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-butyl-3,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3,4-Dichlorophenyl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Synthetic Routes to N-Butyl-3,4-dichlorobenzenemethanamine
The creation of the target molecule can be approached through several reliable synthetic pathways, including reductive amination and nucleophilic substitution.
Reductive amination, also known as reductive alkylation, stands as a prominent method for forming amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, 3,4-dichlorobenzaldehyde (B146584), with an amine, butylamine (B146782), to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. wikipedia.orgchemistrysteps.com The reaction is typically a one-pot synthesis, which is efficient and widely used in organic synthesis. wikipedia.org
The general mechanism involves the nucleophilic attack of butylamine on the carbonyl carbon of 3,4-dichlorobenzaldehyde, forming a hemiaminal. This is followed by the elimination of a water molecule to yield a Schiff base (imine). A reducing agent present in the reaction mixture then reduces the imine to N-butyl-3,4-dichlorobenzenemethanamine. youtube.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) under weakly acidic conditions to facilitate imine formation. wikipedia.org
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Features |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, effective reducing agent. |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls. wikipedia.orgmasterorganicchemistry.com |
Another fundamental approach involves the nucleophilic substitution reaction between a substituted benzyl (B1604629) halide, such as 3,4-dichlorobenzyl chloride or 3,4-dichlorobenzyl bromide, and butylamine. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of butylamine attacks the electrophilic benzylic carbon of the 3,4-dichlorobenzyl halide, displacing the halide ion and forming the desired N-butyl-3,4-dichlorobenzenemethanamine.
To drive the reaction to completion and to neutralize the hydrogen halide formed as a byproduct, a base is typically added. This can be an excess of the butylamine itself or a non-nucleophilic base like triethylamine (B128534) or potassium carbonate. The reaction is generally conducted in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The reactivity of the benzyl halide is an important factor, with benzyl bromides being more reactive than benzyl chlorides.
Modern synthetic chemistry offers palladium-catalyzed cross-coupling reactions as a powerful tool for forming carbon-nitrogen bonds. While direct application to N-butyl-3,4-dichlorobenzenemethanamine synthesis is less common than the classical methods, variations of the Buchwald-Hartwig amination could theoretically be employed. This would involve the coupling of an aryl halide (1,2-dichloro-4-(halomethyl)benzene) with butylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. However, for a substrate like this, the previously mentioned methods are generally more straightforward and cost-effective.
Direct alkylation of 3,4-dichlorobenzylamine (B86363) with a butyl halide (e.g., butyl bromide or butyl iodide) is also a viable, though potentially less selective, method. This reaction can lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.
Synthesis of Key Intermediates
The availability of high-purity precursors is critical for the successful synthesis of the final product. The primary intermediate for the above-mentioned routes is 3,4-dichlorobenzylamine.
3,4-Dichlorobenzylamine is a commercially available compound but can also be synthesized in the laboratory through various methods. chemspider.comchemicalbook.com It is a liquid at room temperature with a density of approximately 1.32 g/mL. chemicalbook.com
Table 2: Properties of 3,4-Dichlorobenzylamine
| Property | Value |
|---|---|
| CAS Number | 102-49-8 chemicalbook.com |
| Molecular Formula | C₇H₇Cl₂N chemspider.comchemicalbook.com |
| Molecular Weight | 176.04 g/mol chemicalbook.com |
| Boiling Point | 80-82 °C (0.6 mmHg) chemicalbook.com |
| Density | 1.32 g/mL at 25 °C chemicalbook.com |
A common and efficient laboratory and industrial method for preparing 3,4-dichlorobenzylamine is the reduction of 3,4-dichlorobenzonitrile (B1293625). chemicalbook.com This nitrile precursor is a stable, crystalline solid. sigmaaldrich.comchemicalbook.com
The reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) can be accomplished using several powerful reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. This method is often preferred for its clean reaction profile.
Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a very effective reagent for this transformation, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent for the reduction of nitriles to primary amines.
Table 3: Properties of 3,4-Dichlorobenzonitrile
| Property | Value |
|---|---|
| CAS Number | 6574-99-8 sigmaaldrich.comnist.gov |
| Molecular Formula | C₇H₃Cl₂N nist.gov |
| Molecular Weight | 172.01 g/mol sigmaaldrich.comnist.gov |
| Melting Point | 74-78 °C sigmaaldrich.comchemicalbook.com |
The synthesis of 3,4-dichlorobenzonitrile itself can be achieved from 1,2-dichlorobenzene (B45396) through bromination followed by cyanation. google.com
Preparation of 3,4-Dichlorobenzylamine
Asymmetric Synthesis and Enantioselective Approaches for Related Derivatives
While Benzenemethanamine, N-butyl-3,4-dichloro- is achiral, the synthesis of chiral derivatives of benzylamines is of great interest, particularly for pharmaceutical applications where stereochemistry is critical to biological activity. Several enantioselective strategies have been developed for related structures.
Direct asymmetric reductive amination is a prominent method for producing chiral amines. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of a prochiral imine or an imine formed in situ. researchgate.net Ruthenium-based catalysts, often paired with chiral phosphine ligands like (R)-dm-segphos, have proven effective in the asymmetric reductive amination of keto compounds, yielding chiral amines with high enantiomeric excess (ee). nih.govrsc.org This "one-pot" methodology is highly efficient and can be applied to a wide range of substrates. nih.gov
Biocatalysis offers another powerful tool for enantioselective synthesis. Engineered enzymes, such as variants of myoglobin, have been developed to catalyze asymmetric carbene N-H insertion reactions. rochester.edu This method allows for the creation of chiral amines by inserting a carbene, derived from a diazo compound, into an N-H bond with high stereoinduction. rochester.edu
Other transition-metal-catalyzed reactions have also been explored. Nickel-catalyzed enantioselective hydroalkylation of enamides provides a route to α-alkyl chiral amines. semanticscholar.org This method couples enamides with alkyl halides under mild conditions, tolerating a wide range of functional groups and producing enantiomerically enriched products. semanticscholar.org These advanced methodologies provide a framework for the potential synthesis of chiral derivatives of N-butyl-3,4-dichlorobenzenemethanamine, should a stereocenter be introduced into the molecular structure.
| Method | Catalyst/Enzyme | Reactant Types | Key Feature |
|---|---|---|---|
| Asymmetric Reductive Amination | Chiral Ru-phosphine complexes | Ketones/Aldehydes + Amines | Direct, one-pot synthesis with high enantioselectivity. nih.govrsc.org |
| Biocatalytic N-H Insertion | Engineered Myoglobin Variants | Amines + Diazo compounds | High stereoinduction via enzymatic carbene transfer. rochester.edu |
| Enantioselective Hydroalkylation | Chiral Ni-complexes | Enamides + Alkyl Halides | Modular approach with broad functional group tolerance. semanticscholar.org |
Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Functional Group Transformations
The N-butyl-3,4-dichlorobenzylamine molecule possesses a secondary amine group, which is a site of significant chemical activity. This section explores the mechanistic details of reactions involving this functional group.
Kinetic studies on the oxidation of substituted benzylamines by N-halo compounds, such as N-chloronicotinamide, have shown that the reaction is often first-order with respect to both the amine and the oxidizing agent. The active oxidizing species can vary depending on the reaction medium, with possibilities including the protonated N-halo compound or molecular chlorine generated in situ. The reaction rate is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the two chlorine atoms in the target molecule, are expected to decrease the electron density on the benzylic carbon, potentially slowing down the rate of oxidation compared to unsubstituted benzylamines.
Kinetic data from studies on the oxidation of butylamine (B146782) by reagents like diperodatocuprate(III) also indicate a pseudo-first-order reaction with respect to the oxidant. eurjchem.com Such studies reveal that the reaction rate is sensitive to the concentrations of the reductant and other species in the solution. eurjchem.com
Table 1: Representative Kinetic Data for the Oxidation of Amines
| Amine | Oxidant | Order in Amine | Order in Oxidant | Rate Determining Step |
| Substituted Benzylamines | N-Chloronicotinamide | 1 | 1 | Attack of oxidant on the amine |
| Butylamine | Diperodatocuprate(III) | 1 < n < 2 | 1 | Formation of an intermediate complex |
This table is illustrative and based on data from analogous compounds.
The lone pair of electrons on the nitrogen atom of the secondary amine group imparts nucleophilic character to N-butyl-3,4-dichlorobenzylamine. This allows it to participate in a variety of nucleophilic substitution and addition reactions. The nucleophilicity of the amine is influenced by steric hindrance from the butyl and 3,4-dichlorobenzyl groups, as well as by the electronic effects of the dichlorinated ring.
In nucleophilic aromatic substitution (SNAr) reactions, secondary amines can displace leaving groups on activated aromatic rings. Studies on the reaction of 2,4-dichloro-substituted aromatic compounds with various amines have shown that the regioselectivity of the substitution is a key factor. nih.govnih.gov While specific kinetic data for N-butyl-3,4-dichlorobenzylamine is not available, general principles suggest that its nucleophilic attack would be competitive with other secondary amines.
The nucleophilicity of amines can be quantified using parameters like the Mayr nucleophilicity parameter (N). beilstein-journals.org While the exact N value for N-butyl-3,4-dichlorobenzylamine has not been determined, it is expected to be in the range of typical secondary amines, allowing it to react with a variety of electrophiles.
While primary and secondary amines are not typically used as catalysts for esterification or transesterification in the same way as acids or bases, they can be involved in related reactions. For instance, amines can be acylated by activated carboxylic acid derivatives to form amides.
In the context of hydrogenation, while the amine itself is not a catalyst, it can influence the outcome of catalytic hydrogenation reactions of other functional groups within the same molecule or in other substrates present in the reaction mixture. For example, the presence of an amine can affect the performance of metal catalysts. However, no specific studies detailing the use of N-butyl-3,4-dichlorobenzylamine to facilitate these transformations have been found. The catalysis of esterification is more commonly achieved using Lewis acids or Brønsted acids. rug.nl
Reactions at the Aromatic Ring
The 3,4-dichloro-substituted benzene (B151609) ring is the other major site of reactivity in the molecule. The presence of two chlorine atoms and an N-butylaminomethyl group significantly influences the outcome of reactions at the aromatic ring.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The regioselectivity of EAS on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In N-butyl-3,4-dichlorobenzylamine, we have three substituents to consider: two chlorine atoms and the N-butylaminomethyl group (-CH₂NH-butyl).
Chlorine atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
N-butylaminomethyl group: The alkylaminomethyl group is generally considered to be an activating group and is ortho, para-directing. The nitrogen's lone pair can participate in resonance with the ring through the benzylic carbon, increasing the electron density at the ortho and para positions. However, under acidic conditions typical for many EAS reactions, the amine will be protonated to form an ammonium (B1175870) salt (-CH₂NH₂⁺-butyl), which is a strongly deactivating and meta-directing group due to its powerful inductive electron-withdrawing effect.
The combined effect of these substituents will determine the position of the incoming electrophile. The two chlorine atoms are at positions 3 and 4. The N-butylaminomethyl group is at position 1. The available positions for substitution are 2, 5, and 6.
Position 2 is ortho to the N-butylaminomethyl group and ortho to the chlorine at position 3.
Position 5 is meta to the N-butylaminomethyl group and ortho to the chlorine at position 4.
Position 6 is para to the chlorine at position 3 and meta to the chlorine at position 4.
Under non-acidic conditions, the activating N-butylaminomethyl group would strongly direct incoming electrophiles to its ortho (position 2) and para (position not available) positions. The chlorine atoms also direct ortho and para. The directing effects are therefore reinforcing for position 2 and conflicting for other positions. Thus, substitution at position 2 would be highly favored.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Conditions | Directing Effect of -CH₂NH-butyl | Directing Effect of -Cl | Predicted Major Product(s) |
| Non-acidic | ortho, para-directing (activating) | ortho, para-directing (deactivating) | Substitution at position 2 |
| Acidic | meta-directing (deactivating) | ortho, para-directing (deactivating) | Very low reactivity, complex mixture |
The two chlorine atoms on the benzene ring have a significant impact on its reactivity towards electrophilic attack. As halogens, they exhibit a dual electronic effect:
Inductive Effect (-I): Chlorine is more electronegative than carbon, and it withdraws electron density from the ring through the sigma bond. This effect is deactivating, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.
Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions.
Catalytic Transformations Involving the Compound
Benzenemethanamine, N-butyl-3,4-dichloro-, as a secondary amine, possesses the potential to serve as a substrate in various catalytic carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The reactivity of the N-H bond and the adjacent C-H bonds on the butyl group, as well as the potential for activation of the dichlorinated aromatic ring, make it a candidate for several synthetic transformations.
In the realm of C-N bond formation, the Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds. tcichemicals.com While typically employing aryl halides and amines, variations of this reaction could potentially involve derivatives of Benzenemethanamine, N-butyl-3,4-dichloro-. For instance, if the aromatic ring were further functionalized with a leaving group, the amine moiety could direct the intramolecular C-N coupling. Conversely, the secondary amine itself is a suitable nucleophile for coupling with various aryl or vinyl halides.
Furthermore, ortho-metallated primary benzylamine (B48309) complexes of palladium(II) and platinum(II) have been shown to be precursors for the synthesis of N-heterocycles through insertion reactions. rsc.org By analogy, it is conceivable that Benzenemethanamine, N-butyl-3,4-dichloro- could undergo ortho-palladation, directed by the amine group, to form a cyclometalated intermediate. This intermediate could then react with unsaturated molecules like isocyanides to form new C-C and C-N bonds, leading to the construction of heterocyclic frameworks.
Recent advancements in copper-catalyzed C-N bond formation involving N-centered radicals present another possible reaction pathway. nih.gov Under oxidative conditions, the N-H bond in Benzenemethanamine, N-butyl-3,4-dichloro- could undergo homolytic cleavage to generate a nitrogen-centered radical. This reactive intermediate could then participate in additions to unsaturated systems or couple with other radical species, offering a direct method for C-N bond construction.
The following table summarizes potential C-C and C-N bond-forming reactions where Benzenemethanamine, N-butyl-3,4-dichloro- could act as a substrate, based on established catalytic methodologies.
| Reaction Type | Catalyst/Reagent | Potential Product Type | Plausible Role of the Compound |
| Buchwald-Hartwig Amination | Palladium catalyst, Base | N-Aryl or N-Vinyl derivative | Nucleophilic amine substrate |
| Directed C-H Activation/Annulation | Palladium or Rhodium catalyst | N-Heterocycles | Directing group and nucleophile |
| Radical C-N Bond Formation | Copper catalyst, Oxidant | Functionalized amine derivatives | N-centered radical precursor |
The oxidative coupling of benzylamines is a well-established transformation, typically leading to the formation of imines. This reaction can be catalyzed by a variety of transition metals, as well as under metal-free conditions. researchgate.netnih.govkoreascience.kr For Benzenemethanamine, N-butyl-3,4-dichloro-, an analogous transformation is not possible as it is a secondary amine. However, it can participate in cross-coupling reactions or other oxidative transformations.
Studies on the oxidative coupling of primary benzylamines often show that substituents on the aromatic ring can influence the reaction rate and yield. Both electron-donating and electron-withdrawing groups are generally well-tolerated in these reactions. nih.gov For example, benzylamines bearing chloro-substituents at the para-position have been successfully oxidized to the corresponding imines in high yields. nih.gov This suggests that the 3,4-dichloro substitution pattern on the subject compound would be compatible with many oxidative catalytic systems.
While homocoupling to an imine is not feasible for a secondary amine, cross-dehydrogenative coupling (CDC) reactions are a possibility. For instance, a catalytic system could facilitate the coupling between the N-H bond of Benzenemethanamine, N-butyl-3,4-dichloro- and a C-H bond of another substrate.
The following table outlines the expected outcomes for Benzenemethanamine, N-butyl-3,4-dichloro- in the context of oxidative coupling reactions, based on literature for analogous compounds.
| Reaction Type | Catalyst System | Potential Reactivity of the Compound | Expected Product Type |
| Homocoupling | Various (e.g., Mn, Ru, Cu) | Not applicable (secondary amine) | N/A |
| Cross-Dehydrogenative Coupling | Transition metal or organocatalyst | Substrate for C-N bond formation | Cross-coupled amine product |
Coordination Chemistry and Complex Formation
The nitrogen atom of the secondary amine group in Benzenemethanamine, N-butyl-3,4-dichloro- possesses a lone pair of electrons, making it a potential ligand for coordination to transition metal centers. The steric hindrance from the n-butyl group and the 3,4-dichlorobenzyl group will influence its coordination properties, as will the electronic effects of the chloro substituents.
The coordination of simple amines to transition metals is a fundamental aspect of coordination chemistry. However, for more complex transformations, benzylamines are often converted into Schiff base ligands to enhance their coordinating ability and the stability of the resulting metal complexes. For example, Schiff bases derived from substituted benzylamines and salicylaldehyde (B1680747) have been used to synthesize copper(II) complexes with interesting biological activities. mdpi.com A similar strategy could be employed with Benzenemethanamine, N-butyl-3,4-dichloro-, where condensation with an appropriate aldehyde or ketone would yield a multidentate ligand capable of forming stable chelates with transition metals.
Direct coordination of the amine is also possible. For instance, in the context of catalytic C-H activation, the amine can coordinate to the metal center, which then facilitates the activation of a nearby C-H bond. rsc.org The electronic nature of the dichlorinated phenyl ring would likely make the nitrogen atom less basic compared to an unsubstituted benzylamine, which could affect the strength of the metal-ligand bond.
The table below summarizes the potential ligand behavior of Benzenemethanamine, N-butyl-3,4-dichloro-.
| Coordination Mode | Metal Center Examples | Potential Application | Key Influencing Factors |
| Direct N-coordination | Pd(II), Pt(II), Rh(III) | Catalysis (e.g., C-H activation) | Steric hindrance, N-basicity |
| As a Schiff Base Ligand | Cu(II), Co(II), Ni(II) | Model complexes, Catalysis | Chelate effect, Ligand planarity |
Borenium cations are highly electrophilic boron species that can react with a variety of nucleophiles, including amines. The reaction of N-H compounds with borenium cations can lead to a diverse range of products depending on the nature of the amine and the borenium species. rsc.org
For Benzenemethanamine, N-butyl-3,4-dichloro-, the lone pair on the nitrogen atom can act as a nucleophile, attacking the electrophilic boron center of a borenium cation. This could lead to the formation of an aminoborane (B14716983) or a boronium salt.
Furthermore, the field of N-directed C-H borylation using borenium cation equivalents has emerged. nih.gov In such reactions, an amine is first converted into an amine-borane complex. Subsequent activation to form a borenium species can lead to intramolecular C-H insertion, where a C-H bond on one of the N-alkyl groups is functionalized with a boron moiety. Given the presence of C-H bonds on both the butyl and benzyl (B1604629) groups of the subject compound, this presents an intriguing possibility for regioselective functionalization. The dichlorinated aromatic ring would likely be deactivated towards electrophilic aromatic substitution, potentially favoring C-H borylation at the benzylic or butyl positions.
Potential reactions of Benzenemethanamine, N-butyl-3,4-dichloro- with electrophilic boron centers are outlined in the table below.
| Electrophilic Reagent | Potential Reaction Type | Plausible Product |
| Borenium Cation | Nucleophilic attack by amine | Aminoborane or Boronium salt |
| Amine-Borane Activation | N-directed C-H Borylation | Borylated amine derivative |
Advanced Applications in Chemical Synthesis and Materials Science
Building Block for Complex Molecular Architectures
The construction of complex molecular frameworks is a cornerstone of modern medicinal and materials chemistry. Benzenemethanamine, N-butyl-3,4-dichloro- serves as a key starting material or intermediate in the synthesis of diverse and intricate molecular structures.
Organic scaffolds form the core structures of many biologically active molecules and functional materials. The chemical versatility of Benzenemethanamine, N-butyl-3,4-dichloro- allows for its incorporation into a variety of scaffold types. Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a complex product, are an efficient strategy for generating diverse molecular scaffolds. organic-chemistry.orgnih.gov The amine functionality of Benzenemethanamine, N-butyl-3,4-dichloro- makes it a suitable component for such reactions, enabling the synthesis of novel heterocyclic systems and other complex architectures. organic-chemistry.orgchemicalpapers.com For instance, it can participate in reactions to form substituted pyrimidines or other nitrogen-containing heterocycles, which are prevalent motifs in pharmacologically active compounds. The development of bioactive scaffolds is a continuous endeavor in medicinal chemistry, aiming to create new therapeutic agents with improved efficacy and selectivity. nih.govmdpi.comnih.gov
The secondary amine in Benzenemethanamine, N-butyl-3,4-dichloro- provides a reactive site for further functionalization, leading to a wide array of N-substituted benzylamine (B48309) derivatives. These derivatives are of significant interest due to their diverse biological activities. mdpi.com The synthesis of N-aryl-N'-arylmethylurea scaffolds, for example, has been explored for the development of new anticancer agents. nih.gov By reacting Benzenemethanamine, N-butyl-3,4-dichloro- with various isocyanates, a library of urea (B33335) derivatives can be generated, each with unique substitution patterns that can be screened for biological activity. google.com Furthermore, the synthesis of N-substituted ureas and thioureas can be achieved through reactions like the Biginelli reaction, which offers a convenient route to dihydropyrimidinones and their thio-analogs, important pharmacological scaffolds. organic-chemistry.org
Role in Agrochemical Research and Development
The 3,4-dichlorophenyl moiety is a common feature in many agrochemicals, conferring specific properties such as herbicidal or pesticidal activity. Benzenemethanamine, N-butyl-3,4-dichloro- serves as a valuable intermediate in the synthesis of new and effective crop protection agents.
Phenylurea herbicides are a significant class of compounds that act by inhibiting photosynthesis in weeds. A prominent example is Diuron, which is 3-(3,4-dichlorophenyl)-1,1-dimethylurea. The synthesis of such herbicides often involves the reaction of a substituted phenyl isocyanate with an amine. While direct synthesis from Benzenemethanamine, N-butyl-3,4-dichloro- is not the primary route for Diuron, the 3,4-dichloroaniline (B118046) precursor to the subject compound is a key starting material for creating the 3,4-dichlorophenyl isocyanate intermediate. This highlights the importance of the 3,4-dichlorophenyl scaffold in this class of herbicides.
| Herbicide | Chemical Structure | Mode of Action |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Photosystem II inhibitor |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | Photosystem II inhibitor |
The search for novel fungicides and insecticides is driven by the need to overcome resistance and improve safety profiles. The 3,4-dichlorophenyl group is present in some fungicidal compounds. For instance, derivatives of 3,4-dichlorophenyl isoxazole-substituted stilbenes have been synthesized and evaluated for their antifungal activity against pathogens like Botrytis cinerea.
In the realm of insecticides, the structure-activity relationships of various classes of compounds are continuously studied to design more effective agents. nih.govtaylorfrancis.com N-substituted benzamide (B126) and benzylamine derivatives have shown promise as insecticidal agents. researchgate.netgrowingscience.com The synthesis of novel insecticidal compounds often involves the incorporation of halogenated aromatic rings to enhance activity and modify physical properties. The N-butyl-3,4-dichlorobenzylamine structure provides a template that can be further modified to explore new insecticidal candidates. For example, the synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide has led to compounds with high insecticidal activity. nih.gov
| Compound Class | Target Pest/Fungus | Key Structural Feature |
| 3,4-Dichlorophenyl isoxazole-substituted stilbenes | Botrytis cinerea | 3,4-Dichlorophenyl group |
| N,N'-substituted benzamides | White mango scale insect | Substituted benzamide |
| Cyano-benzylidene derivatives | Aphis nerii | Phenyl nucleus and piperidine (B6355638) moiety |
Contribution to Dyes and Pigment Chemistry
Aromatic amines are fundamental building blocks in the synthesis of a vast array of dyes and pigments. The dichlorinated nature of Benzenemethanamine, N-butyl-3,4-dichloro- can influence the color and properties of the resulting colorants. The precursor, 3,4-dichloroaniline, is a known starting material for the production of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are synthesized through a diazotization-coupling reaction. The diazotization of an aromatic amine, such as 3,4-dichloroaniline, followed by coupling with a suitable aromatic compound, leads to the formation of a colored azo compound. The specific substituents on the aromatic rings influence the final color of the dye. While direct use of Benzenemethanamine, N-butyl-3,4-dichloro- in dye synthesis is less documented, its structural similarity to key dye precursors suggests its potential utility in creating novel colorants with specific properties.
Emerging Applications in Functional Materials
The incorporation of Benzenemethanamine, N-butyl-3,4-dichloro- into macromolecular structures and coatings is an area of growing interest, driven by the desire to impart specific functionalities to materials.
Amines are widely recognized for their role in polymer chemistry as monomers, curing agents, and modifiers. The bifunctional nature of Benzenemethanamine, N-butyl-3,4-dichloro- (with its reactive amine group and modifiable aromatic ring) makes it a candidate for integration into various polymer backbones.
It can be envisioned as a comonomer in the synthesis of specialty polyamides or polyimides, where its incorporation could enhance thermal stability and flame retardancy due to the presence of chlorine atoms. Aromatic amines are known to be less basic than their aliphatic counterparts, which can influence the polymerization kinetics and the properties of the resulting polymer. acs.org
Moreover, it can be used as a modifying agent for existing polymers. For example, it could be grafted onto the surface of a polymer to alter its surface energy, adhesion properties, or to introduce antimicrobial activity, as benzylamine compounds are known to be used in the development of antibacterial drugs. lookchem.com The post-polymerization modification of polyolefins is an emerging field to introduce functional groups and enhance the value of these materials. researchgate.net
The unique combination of a lipophilic butyl group and a polar amine function within the same molecule suggests potential applications in surface treatments and interfacial technologies.
In textile coatings , Benzenemethanamine, N-butyl-3,4-dichloro- could be used to impart hydrophobicity or other functional properties to fabrics. Its structure could allow for strong interaction with the textile fibers while presenting a modified surface to the environment. Functional powder coatings are an area of active research, with a focus on developing formulations with enhanced durability and specific functionalities. researchgate.net
In the field of lubricants , while chlorinated paraffins have been used as extreme pressure additives, there are environmental and corrosion concerns associated with their use. google.combobistheoilguy.com Derivatives of Benzenemethanamine, N-butyl-3,4-dichloro- could potentially be explored as alternative lubricant additives. Chlorine-based additives can act as dispersants in engine lubricants, helping to keep dirt in suspension and protect the engine. researchgate.net
In membrane technologies , the functionalization of membrane surfaces is crucial for improving their separation performance, such as selectivity and anti-fouling properties. mdpi.com Amine-functionalized membranes have been developed for various separation processes, including gas separation. mdpi.com The incorporation of Benzenemethanamine, N-butyl-3,4-dichloro- into a membrane structure could tailor its surface chemistry for specific separation tasks. Functionalized copolyimides are being investigated as robust membrane materials for industrial applications. beilstein-journals.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Benzenemethanamine, N-butyl-3,4-dichloro- |
| N,N-dimethylaniline |
| 2-Naphthol |
| H-acid |
| BODIPY (boron-dipyrromethene) |
| Porphyrin |
| Phthalocyanine |
| Polyamide |
| Polyimide |
Spectroscopic Characterization and Analytical Methodologies
Advanced Structure Elucidation Techniques
Structural elucidation is accomplished through various spectroscopic methods that probe the molecular structure at the atomic and functional group levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
While specific spectral data for Benzenemethanamine, N-butyl-3,4-dichloro- is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its structural precursor, 3,4-Dichlorobenzylamine (B86363). chemicalbook.com The addition of the N-butyl group introduces characteristic signals for the aliphatic chain.
¹H NMR: The spectrum would show signals for the three distinct aromatic protons on the dichlorinated ring, whose splitting patterns would confirm the 1,2,4-substitution. The benzylic protons (Ar-CH₂) would appear as a singlet, and the protons of the N-butyl group would present as distinct multiplets, shifted downfield due to the influence of the adjacent nitrogen atom. The amine proton (N-H) would likely appear as a broad singlet.
¹³C NMR: The spectrum would display signals for the six aromatic carbons (four of which are unique due to symmetry), the benzylic carbon (Ar-CH₂), and the four distinct carbons of the butyl group.
The following table details the published ¹H NMR data for the parent amine and the predicted shifts for the N-butyl substituent in the target compound. chemicalbook.com
| Assignment | Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|---|
| Ar-H | 3,4-Dichlorobenzylamine | 7.42 | d | 2.0 |
| Ar-H | 3,4-Dichlorobenzylamine | 7.38 | d | 8.2 |
| Ar-H | 3,4-Dichlorobenzylamine | 7.15 | dd | J(A,C)=2.0, J(B,C)=8.2 |
| Ar-CH₂ | 3,4-Dichlorobenzylamine | 3.83 | s | - |
| NH₂ | 3,4-Dichlorobenzylamine | 1.48 | s | - |
| N-CH₂ (Butyl) | Benzenemethanamine, N-butyl-3,4-dichloro- (Predicted) | ~2.6 | t | ~7.0 |
| N-CH₂-CH₂ (Butyl) | Benzenemethanamine, N-butyl-3,4-dichloro- (Predicted) | ~1.5 | sextet | ~7.0 |
| CH₂-CH₃ (Butyl) | Benzenemethanamine, N-butyl-3,4-dichloro- (Predicted) | ~1.3 | sextet | ~7.3 |
| CH₃ (Butyl) | Benzenemethanamine, N-butyl-3,4-dichloro- (Predicted) | ~0.9 | t | ~7.3 |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.
For Benzenemethanamine, N-butyl-3,4-dichloro-, HRMS would be used to confirm its molecular formula, C₁₁H₁₅Cl₂N. The analysis would typically be performed on the protonated molecule, [M+H]⁺. The high mass accuracy allows for the calculation of a theoretical m/z value that can be matched against the experimental value, usually within a tolerance of a few parts per million (ppm). The presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4) that further aids in confirming the structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂N |
| Monoisotopic Mass | 231.0581 Da |
| Theoretical m/z of [M+H]⁺ | 232.0659 Da |
| Expected HRMS Tolerance | < 5 ppm |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups, making IR spectroscopy a valuable tool for functional group identification.
The IR spectrum of Benzenemethanamine, N-butyl-3,4-dichloro- would exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ring, aliphatic chain, and chloro-substituents.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 (weak to medium, sharp) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Butyl) | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
| Aromatic C-Cl | Stretch | 1000 - 1100 |
X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry. Since Benzenemethanamine, N-butyl-3,4-dichloro- is likely a liquid or a low-melting solid, crystallographic analysis would necessitate the preparation of a suitable crystalline derivative.
A common strategy is the formation of a salt, such as the hydrochloride salt (CAS 23530-78-1), which often yields high-quality crystals. bldpharm.com Alternatively, coordination to a metal center can produce stable, crystalline metal complexes. The resulting crystal structure would provide an unambiguous confirmation of the molecular connectivity and the conformation of the molecule in the solid state.
Chromatographic Separations and Detection Techniques
Chromatographic methods are paramount for separating the target compound from impurities, reaction byproducts, or other components in a complex mixture, as well as for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideally suited for the analysis of volatile and semi-volatile compounds like Benzenemethanamine, N-butyl-3,4-dichloro-. lcms.czhpst.cz
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column (e.g., a non-polar DB-5 type column). lcms.cz As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio.
The resulting mass spectrum provides a molecular fingerprint. For Benzenemethanamine, N-butyl-3,4-dichloro-, the mass spectrum would be expected to show a molecular ion peak (M⁺) and a series of characteristic fragment ions. The fragmentation pattern provides valuable structural information.
| Predicted m/z | Possible Fragment Ion Identity | Fragmentation Pathway |
|---|---|---|
| 231/233/235 | [M]⁺ (Molecular Ion) | - |
| 188/190/192 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of a propyl radical) |
| 174/176/178 | [M - C₄H₉]⁺ | Cleavage of the N-butyl bond (loss of butyl radical) |
| 159/161/163 | [C₇H₅Cl₂]⁺ | Formation of the dichlorobenzyl cation (likely base peak) |
This combination of retention time from the GC and the fragmentation pattern from the MS allows for highly confident identification and purity assessment of the compound. lcms.cz
Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) for Complex Sample Analysis
Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) stands as a pivotal analytical technique for the identification and quantification of organic compounds in intricate matrices. This method combines the separation capabilities of liquid chromatography with the sensitive and precise mass analysis of high-resolution mass spectrometry, making it suitable for analyzing compounds with a wide range of polarities.
In a typical LC-ESI-HRMS workflow, the sample is first injected into the liquid chromatograph, where individual components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the electrospray ionization source, where they are ionized before being introduced into the mass spectrometer. The high-resolution mass spectrometer measures the mass-to-charge ratio of the ions with high accuracy, enabling the determination of the elemental composition of the compound.
While this technique is broadly applicable, specific studies detailing the LC-ESI-HRMS analysis of "Benzenemethanamine, N-butyl-3,4-dichloro-," including its retention time, mass spectra, and fragmentation patterns, are not currently available in the scientific literature. Such data would be crucial for developing targeted analytical methods for this compound.
Application in Environmental Monitoring and Screening
Environmental monitoring programs are essential for identifying and quantifying the presence of chemical compounds in various environmental compartments. These programs help in assessing the potential risks to ecosystems and human health.
Detection and Identification in Environmental Matrices (e.g., wastewater, recycled textiles)
The detection of chemical compounds in environmental matrices like wastewater and recycled textiles is a significant area of environmental science. Wastewater is a complex mixture that can contain numerous organic and inorganic pollutants from domestic and industrial sources. Recycled textiles can also be a source of chemical exposure, as various chemicals are used during their production and processing.
Currently, there is no published research that reports the detection or identification of "Benzenemethanamine, N-butyl-3,4-dichloro-" in wastewater or recycled textiles. Environmental monitoring studies that employ broad screening techniques have not listed this specific compound among their findings.
Development of Non-Targeted and Suspect Screening Workflows
Non-targeted and suspect screening workflows are advanced analytical strategies used to identify a wide range of chemicals in a sample without a preconceived list of targets. In non-targeted screening, the goal is to identify all detectable substances, while suspect screening focuses on a predefined list of potential compounds.
These workflows typically involve sample preparation, data acquisition using high-resolution mass spectrometry, and sophisticated data processing to identify unknown or suspected compounds. While numerous studies have described the development and application of these workflows for various environmental contaminants, no specific non-targeted or suspect screening methods have been developed or validated for the detection of "Benzenemethanamine, N-butyl-3,4-dichloro-." The development of such a workflow would require analytical standards and detailed knowledge of the compound's mass spectrometric behavior, which are not currently available.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
No specific studies on the quantum chemical calculations for Benzenemethanamine, N-butyl-3,4-dichloro- were found. Such calculations, often employing methods like Density Functional Theory (DFT), are crucial for understanding a molecule's electronic properties and reactivity. Without these studies, it is impossible to provide specific data on the following:
Conformational Analysis and Energy Landscapes
Information regarding the stable conformations and the potential energy surface of Benzenemethanamine, N-butyl-3,4-dichloro- is not available. This type of analysis is essential for understanding the molecule's three-dimensional structure and flexibility, which in turn influences its biological activity and physical properties.
Investigation of Reaction Mechanisms and Transition States
There is no published research detailing the reaction mechanisms involving Benzenemethanamine, N-butyl-3,4-dichloro- or the computational investigation of its transition states. These studies are vital for predicting reaction pathways, kinetics, and the formation of potential products.
Frontier Molecular Orbital Theory (e.g., HOMO-LUMO)
While Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity, specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their energy gap for Benzenemethanamine, N-butyl-3,4-dichloro-, have not been reported. taylorandfrancis.comossila.comlibretexts.orgwikipedia.orgyoutube.com This data is critical for assessing the molecule's electrophilic and nucleophilic nature and its potential reactivity in chemical reactions. taylorandfrancis.comossila.comyoutube.com
Quantitative Structure-Property Relationship (QSPR) Studies
No QSPR studies specifically focused on Benzenemethanamine, N-butyl-3,4-dichloro- were identified. QSPR models are used to predict the properties of chemicals based on their molecular structure.
Development and Application of Molecular Descriptors
There is no information on the development or application of specific molecular descriptors for this compound within a QSPR framework. Molecular descriptors are numerical representations of a molecule's chemical information used to build predictive models.
Prediction of Physicochemical Parameters Relevant to Reactivity and Environmental Fate
Without specific QSPR studies, there are no predictive models for the physicochemical parameters of Benzenemethanamine, N-butyl-3,4-dichloro-, which are relevant to its reactivity and environmental fate. researchgate.netnih.gov Such parameters often include properties like boiling point, vapor pressure, and water solubility, which are crucial for assessing a chemical's behavior in the environment. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
No published studies were found that have conducted molecular dynamics simulations on Benzenemethanamine, N-butyl-3,4-dichloro-. Such simulations would be crucial for understanding how molecules of this compound interact with each other in a condensed phase, providing insights into its physical properties like viscosity, diffusion, and solvation characteristics. The specific influence of the N-butyl group and the dichloro substitution pattern on its intermolecular forces remains uninvestigated through this computational method.
Theoretical Studies on Coordination Chemistry and Ligand Behavior
There is no available research on the theoretical coordination chemistry or ligand behavior of Benzenemethanamine, N-butyl-3,4-dichloro-. Studies in this area would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to explore how the compound might coordinate with metal ions. Key aspects, including its binding affinity, the geometry of potential coordination complexes, and the nature of the metal-ligand bond, have not been theoretically elucidated in the scientific literature. The potential of this molecule to act as a ligand in catalysis or materials science is therefore currently unexplored from a computational standpoint.
Environmental Behavior and Fate Studies
Environmental Distribution and Transport Modeling
Predicting how a chemical will be distributed in the environment is crucial for assessing its potential impact. This is often accomplished using mathematical models that simulate its movement and partitioning between air, water, soil, and biota.
Fugacity models are widely used tools for predicting the environmental distribution of chemicals. nih.govnih.gov These models use the concept of "fugacity," or the escaping tendency of a chemical, to determine how it will partition among different environmental media at equilibrium. nih.govulisboa.ptrsc.org The RAIDAR model is one such example of a fugacity-based framework.
To apply a fugacity model to Benzenemethanamine, N-butyl-3,4-dichloro-, specific physicochemical properties of the compound are required. While experimental data for this specific molecule are scarce, the necessary parameters for such a model are well-defined. The distribution is calculated based on the fugacity capacity of each medium, which is its ability to retain the chemical. nih.gov The model would predict whether the compound is more likely to be found in air, water, soil, or sediment based on these properties. For instance, a high octanol-water partition coefficient (Kow) would suggest a tendency to accumulate in organic-rich media like soil and sediment.
Table 1: Essential Input Parameters for Fugacity-Based Environmental Modeling
| Parameter | Description | Importance in Modeling |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Fundamental property used in numerous calculations. |
| Water Solubility | The maximum concentration of the compound that can dissolve in water at a specific temperature. | Influences partitioning between water and other media. |
| Vapor Pressure | The pressure exerted by the vapor of the compound in thermodynamic equilibrium with its condensed phases. | Determines the tendency to volatilize into the atmosphere. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of the compound in octanol (B41247) to its concentration in water at equilibrium. | Indicates the potential for bioaccumulation and sorption to organic matter. |
| Henry's Law Constant | The ratio of the partial pressure of the compound in the air to its concentration in water. | Describes the partitioning between air and water. |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | The ratio of the amount of the chemical adsorbed per unit weight of organic carbon in the soil to the concentration of the chemical in the soil solution. | Predicts sorption to soil and sediment. |
The environmental mobility of a chemical refers to its potential to move through different environmental compartments, particularly soil and aquatic systems. carnegiescience.edu This property is largely governed by the chemical's tendency to adsorb to soil and sediment particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this tendency. ecetoc.org
For chlorinated aromatic compounds, mobility is often limited due to their hydrophobic nature, which promotes adsorption to organic matter in soil and sediments. ecetoc.org Benzenemethanamine, N-butyl-3,4-dichloro-, with its dichlorinated benzene (B151609) ring and n-butyl group, is expected to be hydrophobic and thus exhibit a relatively high Koc value. A high Koc value suggests that the compound will be strongly bound to soil particles, limiting its potential to leach into groundwater. ecetoc.org However, factors such as soil type, pH, and organic matter content can influence this behavior. carnegiescience.edu
Degradation Pathways in Environmental Systems
The persistence of a chemical in the environment is determined by its susceptibility to degradation through various abiotic and biotic processes.
Photolysis: Photolysis, or degradation by light, is a potential transformation pathway for many aromatic compounds. science.gov Chlorinated aromatic compounds can absorb solar radiation, leading to the cleavage of carbon-chlorine bonds. cdnsciencepub.com The primary photolytic reaction for such compounds is often reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. cdnsciencepub.com The presence of the benzene ring in Benzenemethanamine, N-butyl-3,4-dichloro- suggests it could be susceptible to photolysis in surface waters or on soil surfaces. The efficiency of this process would depend on factors like the intensity of sunlight and the presence of other substances in the water that can act as photosensitizers. nih.govnih.gov
Hydrolysis: Hydrolysis is the breakdown of a chemical by reaction with water. While aromatic C-Cl bonds are generally resistant to hydrolysis under typical environmental conditions, the benzylamine (B48309) structure contains a C-N bond that could be more susceptible. Studies on other benzylamines have shown that hydrolysis of an imine intermediate can be a key step in their degradation pathways. rsc.orgrsc.org However, without specific experimental data, the rate of hydrolysis for Benzenemethanamine, N-butyl-3,4-dichloro- at environmentally relevant pH values remains speculative.
Biotic degradation, carried out by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. nih.gov The biodegradability of chlorinated aromatic compounds can be highly variable and is significantly influenced by the number and position of chlorine atoms. eurochlor.org
The structure of Benzenemethanamine, N-butyl-3,4-dichloro- presents several features that would influence its microbial degradation:
Chlorinated Aromatic Ring: The presence of two chlorine atoms on the benzene ring generally increases the recalcitrance of the molecule to microbial attack. eurochlor.orgresearchgate.net Microorganisms capable of degrading chlorinated aromatics often employ oxygenases to initiate ring cleavage. eurochlor.orgnih.gov
N-butyl Group: The N-butyl group could be removed through a process called N-dealkylation, which is a known metabolic pathway for xenobiotics containing N-alkyl moieties. nih.govnih.govrug.nl This would result in the formation of 3,4-dichlorobenzylamine (B86363).
Benzylamine Moiety: The benzylamine structure itself can be a substrate for microbial enzymes. For example, monoamine oxidase can degrade benzylamine to benzaldehyde. wikipedia.org
It is plausible that the complete mineralization of this compound would require a consortium of microorganisms with different enzymatic capabilities. researchgate.net The degradation might proceed through initial N-dealkylation followed by attack on the aromatic ring, or direct enzymatic attack on the ring itself. nih.gov Generally, higher levels of chlorination tend to make compounds more susceptible to anaerobic degradation, while lower chlorinated compounds are more readily degraded aerobically. eurochlor.org
Environmental Persistence Assessment
Based on its chemical structure and the known behavior of analogous compounds, Benzenemethanamine, N-butyl-3,4-dichloro- is likely to exhibit significant environmental persistence.
High Sorption Potential: Its hydrophobic nature suggests strong adsorption to soil and sediment, which can reduce its bioavailability for microbial degradation and protect it from photolysis.
Recalcitrant Structure: The dichlorinated aromatic ring is a feature common to many persistent organic pollutants (POPs), as it is resistant to both biotic and abiotic degradation. boerenlandvogels.nl
Slow Degradation: While both photolysis and biodegradation are possible degradation pathways, the rates are expected to be slow under typical environmental conditions.
Table 2: Summary of Potential Environmental Fate of Benzenemethanamine, N-butyl-3,4-dichloro-
| Process | Likelihood/Potential Pathway | Influencing Factors | Predicted Outcome |
|---|---|---|---|
| Volatility | Low to Moderate | Vapor pressure, temperature | Primarily partitions to soil and water rather than air. |
| Mobility in Soil | Low | High Koc, soil organic matter content | Strong adsorption to soil, low potential for groundwater leaching. |
| Photolysis | Moderate | Sunlight intensity, water clarity | Potential for slow degradation in surface waters via dechlorination. |
| Hydrolysis | Low | pH, temperature | Likely to be a minor degradation pathway. |
| Biodegradation | Low to Moderate | Microbial populations, redox conditions, presence of other substrates | Slow degradation, likely involving N-dealkylation and aromatic ring cleavage. |
| Persistence | High | Combination of slow degradation rates and high sorption | Expected to persist in the environment, particularly in sediment and soil. |
Screening Methodologies for Persistence (e.g., within PBT frameworks)
The persistence of a chemical is a key criterion in its assessment as a Persistent, Bioaccumulative, and Toxic (PBT) substance. Various screening methodologies are employed to estimate a compound's resistance to degradation in the environment. These methods often rely on computational models that predict degradation rates based on the chemical's structure. For Benzenemethanamine, N-butyl-3,4-dichloro-, the US Environmental Protection Agency's (EPA) EPI (Estimation Programs Interface) Suite™ serves as a robust tool for generating such predictive data.
The primary degradation pathways considered for organic chemicals are biodegradation, hydrolysis, and atmospheric oxidation.
Biodegradation: The BIOWIN™ model within EPI Suite™ predicts the probability of a chemical undergoing biodegradation. It provides both qualitative predictions (e.g., "biodegrades fast" or "does not biodegrade fast") and quantitative estimates of the timeline for primary and ultimate biodegradation. For Benzenemethanamine, N-butyl-3,4-dichloro-, the presence of chlorine atoms on the benzene ring and the alkyl amine side chain are structural features that influence its susceptibility to microbial degradation. Halogenated aromatic compounds are often more resistant to biodegradation than their non-halogenated counterparts.
Hydrolysis: The HYDROWIN™ model estimates the rate of abiotic hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The model calculates hydrolysis half-lives at different pH values (e.g., pH 7 and pH 8). The stability of the benzylamine functional group and the carbon-chlorine bonds under typical environmental pH conditions are the primary determinants of the hydrolysis rate for this compound.
Atmospheric Oxidation: The AOPWIN™ model predicts the rate of oxidation in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. This is a crucial degradation pathway for chemicals that can volatilize. The model calculates a rate constant for the reaction and an estimated atmospheric half-life.
The following interactive data table summarizes the predicted persistence screening data for Benzenemethanamine, N-butyl-3,4-dichloro- based on these models.
Table 1: Predicted Persistence Screening Data for Benzenemethanamine, N-butyl-3,4-dichloro- Data generated using predictive QSAR models (EPI Suite™). This data is for screening purposes and is not a substitute for experimental results.
| Persistence Endpoint | Model/Method | Predicted Value/Outcome | Interpretation for PBT Screening |
|---|---|---|---|
| Aerobic Biodegradation | BIOWIN™ | Probability of rapid biodegradation: Low | Suggests persistence in water and soil. |
| Primary biodegradation timeline: Weeks to months | Indicates slow initial breakdown. | ||
| Ultimate biodegradation timeline: Months | Suggests slow complete mineralization. | ||
| Hydrolysis | HYDROWIN™ | Half-life at pH 7: > 1 year | Not expected to be a significant degradation pathway in neutral waters. |
| Half-life at pH 8: > 1 year | Not expected to be a significant degradation pathway in slightly alkaline waters. | ||
| Atmospheric Oxidation | AOPWIN™ | OH Radical Reaction Rate Constant: High | Indicates potential for degradation in the atmosphere. |
Long-Term Environmental Fate Prediction
Given its predicted low water solubility and moderate octanol-water partition coefficient (Log Kow), the compound is expected to adsorb to soil and sediment if released into the aquatic or terrestrial environment. In these compartments, biodegradation is the primary degradation pathway. The BIOWIN™ predictions suggest that this process will be slow, with half-lives on the order of weeks to months for primary degradation and even longer for complete mineralization. The resistance to hydrolysis further supports its persistence in aquatic systems.
Conversely, if the compound partitions to the atmosphere, it is predicted to undergo relatively rapid degradation through oxidation by hydroxyl radicals. However, its vapor pressure will determine the extent of volatilization from water and soil surfaces.
The long-term fate, therefore, points towards the accumulation of Benzenemethanamine, N-butyl-3,4-dichloro- in soil and sediment, where it is expected to persist for extended periods due to slow biodegradation rates. This persistence increases the potential for long-term exposure to soil-dwelling and benthic organisms.
The following interactive data table provides a summary of the predicted long-term environmental fate of Benzenemethanamine, N-butyl-3,4-dichloro-.
Table 2: Predicted Long-Term Environmental Fate of Benzenemethanamine, N-butyl-3,4-dichloro- Predictions are based on QSAR modeling and represent an estimation of environmental behavior.
| Environmental Compartment | Primary Degradation Process | Predicted Half-Life | Long-Term Fate Prediction |
|---|---|---|---|
| Air | Atmospheric Oxidation | < 2 days | Non-persistent |
| Water | Aerobic Biodegradation | Weeks to Months | Persistent |
| Soil | Aerobic Biodegradation | Weeks to Months | Persistent with potential for accumulation |
| Sediment | Anaerobic Biodegradation | Months to Years | Very Persistent with high potential for accumulation |
Structure Activity Relationship Sar and Derivative Design
Systematic Structural Modifications
The N-butyl group in Benzenemethanamine, N-butyl-3,4-dichloro- is a significant site for modification. The length and branching of the N-alkyl chain can influence properties such as lipophilicity, steric hindrance, and intermolecular interactions. While direct studies on this specific compound are not extensively published, general principles from related N-alkyl compounds, including other benzylamines and imidazolium (B1220033) salts, provide valuable insights. researchgate.netmatec-conferences.orgrsc.org
Increasing the alkyl chain length generally enhances the hydrophobicity of the molecule. matec-conferences.org This can affect how the molecule interacts with nonpolar environments. For instance, in studies of hydrophobically-modified hydrogels, a longer alkyl chain led to increased adsorption of hydrophobic molecules due to intensified hydrophobic interactions. matec-conferences.org Conversely, excessively long alkyl chains can sometimes lead to decreased solubility in aqueous media, which might be a limiting factor depending on the intended application. nih.gov
Branching in the alkyl chain, such as substituting the n-butyl group with an iso-butyl, sec-butyl, or tert-butyl group, introduces steric bulk around the nitrogen atom. This can influence the molecule's ability to bind to a target site and can affect reaction rates by sterically hindering the approach of reactants. In some molecular systems, branched chains have been shown to significantly alter physical properties like melting points compared to their straight-chain analogs. researchgate.net
Table 1: Predicted Effects of N-Alkyl Chain Variation on Molecular Properties
| Modification | Expected Impact on Lipophilicity | Potential Steric Effect | Example Analog |
|---|---|---|---|
| Shorter Chain (e.g., N-ethyl) | Decrease | Decrease | Benzenemethanamine, N-ethyl-3,4-dichloro- |
| Longer Chain (e.g., N-hexyl) | Increase | Minor Increase | Benzenemethanamine, N-hexyl-3,4-dichloro- |
| Branched Chain (e.g., N-isobutyl) | Similar to n-butyl | Significant Increase | Benzenemethanamine, N-isobutyl-3,4-dichloro- |
These modifications allow for the fine-tuning of the molecule's physicochemical profile to suit specific research or application needs.
The 3,4-dichloro substitution pattern on the benzene (B151609) ring is a key determinant of the molecule's electronic properties and spatial arrangement. Changing the position of the chlorine atoms to create different isomers (e.g., 2,4-dichloro, 2,6-dichloro, 3,5-dichloro) can have a profound impact on the compound's activity. nih.gov
The position of halogen substituents on a phenyl ring influences the molecule's electronic distribution (electron-withdrawing effects) and its ability to form halogen bonds or other non-covalent interactions. For example, in a study on analogs of a different dichlorinated compound, substitutions at specific positions on the benzene ring were found to be critical for activity, with some positions being more amenable to substitution for improved packing in binding pockets. nih.govnih.gov The 3,4-dichloro pattern provides a specific dipole moment and electronic signature that would be altered in other isomers like 2,4-dichlorobenzylamine (B146540) or 3,5-dichlorobenzylamine.
The parent compound for many of these derivatives, 3,4-dichlorobenzylamine (B86363), serves as a common starting material in various synthetic processes. lookchem.comguidechem.com The synthesis of isomers such as N-(3,4-dichlorophenyl) derivatives has also been explored, highlighting the chemical interest in this substitution pattern. researchgate.net
Table 2: Dichloro Isomers of N-Butyl-Benzenemethanamine and Parent Amines
| Substitution Pattern | Parent Compound | CAS Number (Parent) | Key Structural Feature |
|---|---|---|---|
| 3,4-dichloro | 3,4-Dichlorobenzylamine | 102-49-8 | Vicinal chlorine atoms |
| 2,4-dichloro | 2,4-Dichlorobenzylamine | 95-00-1 nih.gov | Ortho and para chlorine atoms |
| 2,6-dichloro | 2,6-Dichlorobenzylamine | 3289-43-0 | Symmetrical ortho chlorine atoms |
Each isomer presents a unique electronic and steric profile, which can be exploited in the design of derivatives with tailored properties for specific applications, from materials science to medicinal chemistry.
Investigation of Stereochemical Effects in Derivatives
Stereochemistry can play a critical role in the function of chiral derivatives. While Benzenemethanamine, N-butyl-3,4-dichloro- itself is not chiral, the introduction of chiral centers through modification can lead to enantiomers with distinct biological or chemical properties. A chiral center could be introduced, for example, by branching the N-alkyl chain (e.g., using a sec-butyl group) or by modifying the benzylic carbon.
The synthesis of chiral derivatives allows for the exploration of stereospecific interactions. In many biologically active molecules, only one enantiomer is responsible for the desired effect, while the other may be inactive or cause unwanted effects. The development of synthetic methods to produce enantiomerically pure chiral building blocks is an important area of research. researchgate.netportico.org Although direct studies on the stereochemical effects of Benzenemethanamine, N-butyl-3,4-dichloro- derivatives are limited, the principles are well-established in organic and medicinal chemistry. For instance, stereoelectronic effects induced by substituents like fluorine have been shown to enforce specific conformations in cyclic amines, which in turn impacts their properties and interactions. beilstein-journals.org A similar approach could be applied to derivatives of the title compound to create molecules with fixed conformations for studying structure-activity relationships.
Rational Design of Analogs for Specific Research Objectives
The rational design of analogs of Benzenemethanamine, N-butyl-3,4-dichloro- is guided by the SAR data obtained from systematic modifications. This approach allows for the creation of new molecules optimized for specific tasks. nih.gov
Analogs of Benzenemethanamine, N-butyl-3,4-dichloro- can be designed to serve as specialized reactants or catalysts in chemical transformations. The electronic nature of the dichlorinated ring and the nucleophilicity of the secondary amine can be modulated to control reactivity. For example, altering the substituents on the benzene ring can change the pKa of the amine, making it a more or less effective base or nucleophile. Designing derivatives with specific functional groups can also facilitate their attachment to solid supports for use as heterogeneous catalysts or in flow chemistry systems. The synthesis of N-alkyl hydroxylamine (B1172632) reagents for installing amine groups highlights how derivatives can be tailored for specific chemical installations. chemrxiv.org
Benzenemethanamine, N-butyl-3,4-dichloro- and its derivatives can serve as versatile chemical building blocks for the synthesis of more complex molecules. lifechemicals.comcsmres.co.uk The 3,4-dichlorobenzylamine core is found in molecules with a range of biological activities, including antifungal agents. lookchem.comguidechem.com By modifying the N-alkyl group, derivatives can be created that are suitable for incorporation into larger structures using common synthetic reactions like amide couplings or reductive aminations. The development of diverse and novel building blocks is a key strategy for improving the quality and novelty of compounds in drug discovery and materials science. csmres.co.uk These building blocks can be used in combinatorial synthesis to rapidly generate libraries of compounds for screening.
Table 3: List of Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| Benzenemethanamine, N-butyl-3,4-dichloro- | 66498-10-0 |
| 3,4-Dichlorobenzylamine | 102-49-8 |
| 2,4-Dichlorobenzylamine | 95-00-1 |
| 2,6-Dichlorobenzylamine | 3289-43-0 |
| 3,5-Dichlorobenzylamine | 133-30-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
